Cas no 327098-41-9 (7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
327098-41-9 structure
商品名:7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:327098-41-9
MF:C16H18FN5O3
メガワット:347.344226360321
CID:5854671

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 7-(4-fluorobenzyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 7-[(4-fluorophenyl)methyl]-3,7-dihydro-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-
    • 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • インチ: 1S/C16H18FN5O3/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)18-7-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19)
    • InChIKey: VFVNXNWHISGYLD-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=C(F)C=C2)C2=C(N(C)C(=O)N(C)C2=O)N=C1NCCO

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0887-0094-1mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0887-0094-25mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0887-0094-50mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0887-0094-10mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0887-0094-20μmol
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0887-0094-2μmol
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0887-0094-10μmol
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0887-0094-3mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0887-0094-5mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0887-0094-15mg
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
327098-41-9 90%+
15mg
$89.0 2023-05-17

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Introduction to 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 327098-41-9)

7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a meticulously designed compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the purine derivative family, a class of molecules known for their diverse biological activities and therapeutic potential. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The chemical structure of 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 327098-41-9) incorporates several key functional groups that contribute to its potential biological efficacy. The presence of a 4-fluorophenyl moiety at the 7-position introduces a fluorine atom, which is often utilized in medicinal chemistry to enhance metabolic stability and binding affinity. Additionally, the methyl group at the 7-position further modulates the electronic properties of the molecule.

The 8-(2-hydroxyethyl)amino substituent at the 8-position of the purine core adds a hydrophilic character to the molecule, which can influence its solubility and pharmacokinetic properties. This feature is particularly important for drug development, as it can affect how the compound is absorbed, distributed, metabolized, and excreted by the body. The 1,3-dimethyl groups at the 1 and 3 positions of the purine ring contribute to the overall stability and rigidity of the molecule's structure.

The tetrahydro prefix indicates that the purine ring is partially saturated with hydrogen atoms at positions 2 and 3. This saturation can alter the electronic distribution and steric environment of the molecule, potentially influencing its interactions with biological targets. The presence of two carbonyl groups at positions 2 and 6 further enhances the molecular complexity and reactivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the interactions between this compound and potential biological targets. Studies have suggested that 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may exhibit inhibitory effects on certain enzymes and receptors involved in cellular signaling pathways relevant to various diseases.

One area of particular interest is its potential role in modulating kinases and phosphodiesterases (PDEs). These enzymes are critical regulators of numerous cellular processes, including cell growth, differentiation, and apoptosis. By targeting these enzymes, compounds like 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may offer therapeutic benefits in conditions such as cancer and inflammatory disorders.

In vitro studies have demonstrated that this compound can interact with specific binding sites on target proteins with high affinity. The fluorophenyl group's ability to engage in hydrophobic interactions while maintaining electronic balance makes it an attractive scaffold for drug design. Furthermore, the hydroxyethylamino group's capacity to form hydrogen bonds can enhance binding specificity.

The dimethyl groups at positions 1 and 3 provide steric hindrance that can prevent off-target interactions by optimizing fit within active sites. This careful structural design is crucial for minimizing side effects associated with drug therapy. Additionally,the tetrahydro structure introduces conformational flexibility while preserving key pharmacophoric elements essential for biological activity.

Current research is also exploring synthetic pathways to improve accessibility and scalability for large-scale production. Advances in green chemistry principles have led to more sustainable methods for synthesizing complex molecules like this one without compromising purity or yield.

The pharmaceutical industry continues to invest heavily in developing novel therapeutics based on purine derivatives due to their proven efficacy across multiple therapeutic areas. As understanding deepens regarding molecular mechanisms underlying diseases,compounds such as 7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl--2,3,6,7-tetrahydro--1H-purine--2,6-dione (CAS No.327098—41—9) are expected to play an increasingly important role in personalized medicine approaches tailored toward individual patient needs.

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